molecular formula C7H8N2O2 B3057128 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 769-09-5

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3057128
CAS No.: 769-09-5
M. Wt: 152.15 g/mol
InChI Key: YKUZYUUESIPGMR-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound with the molecular formula C7H8N2O2 This compound is part of the pyridine family and is characterized by a pyridine ring substituted with a methyl group, an oxo group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with methylamine and an oxidizing agent. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of 1-Methyl-2,3-dioxo-1,2-dihydropyridine-3-carboxamide.

    Reduction: Formation of 1-Methyl-2-hydroxy-1,2-dihydropyridine-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

  • 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
  • 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
  • 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential antiproliferative activity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-4-2-3-5(6(8)10)7(9)11/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUZYUUESIPGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509988
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-09-5
Record name N-Methyl-2-pyridone-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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